Mitozolomide

DNA cross-linking imidazotetrazine chloroethylating agent

Mitozolomide (NSC 353451, M&B is an imidazotetrazine prodrug that functions as a DNA major-groove alkylating agent with antineoplastic properties. It undergoes ring opening upon nucleophilic attack at C-4 to generate the bioactive chloroethylating species MCTIC (5-[3-(2-chloroethyl)triazen-1-yl]imidazole-4-carboxamide), which forms DNA interstrand cross-links via O⁶-chloroethylguanine adduct formation.

Molecular Formula C7H7ClN6O2
Molecular Weight 242.62 g/mol
CAS No. 85622-95-3
Cat. No. B1676608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitozolomide
CAS85622-95-3
Synonyms8-carbamoyl-3-(2-chloroethyl)imidazo(5,1-d)-1,2,3,5-tetrazin-4(3H)-one
CCRG 81010
CCRG-81010
M and B 39565
M and B-39565
mitozolomide
NSC 353451
NSC-353451
Molecular FormulaC7H7ClN6O2
Molecular Weight242.62 g/mol
Structural Identifiers
SMILESC1=NC(=C2N1C(=O)N(N=N2)CCCl)C(=O)N
InChIInChI=1S/C7H7ClN6O2/c8-1-2-14-7(16)13-3-10-4(5(9)15)6(13)11-12-14/h3H,1-2H2,(H2,9,15)
InChIKeyQXYYYPFGTSJXNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityH2O 0.0 (mg/mL)
Buffer, pH 4 0.0 (mg/mL)
Buffer, pH 9 <= 0.7 (mg/mL)
EtOH 0.0 (mg/mL)
DMA <= 4.9 (mg/mL)
DMSO <= 5.1 (mg/mL)
CHCl3 <= 0.7 (mg/mL)
EtOAc 0.0 (mg/mL)
t-BuOH 0.0 (mg/mL)
90% BuOH <= 0.8 (mg/mL)
Ether 0.0 (mg/mL)
THF <= 2.0 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mitozolomide (CAS 85622-95-3): An Imidazotetrazine DNA Cross-Linking Prodrug for Oncology Research Applications


Mitozolomide (NSC 353451, M&B 39565) is an imidazotetrazine prodrug that functions as a DNA major-groove alkylating agent with antineoplastic properties [1]. It undergoes ring opening upon nucleophilic attack at C-4 to generate the bioactive chloroethylating species MCTIC (5-[3-(2-chloroethyl)triazen-1-yl]imidazole-4-carboxamide), which forms DNA interstrand cross-links via O⁶-chloroethylguanine adduct formation [2]. Structurally, mitozolomide is distinguished from its clinical analog temozolomide by the presence of a chloroethyl group at N-3 rather than a methyl group, a modification that confers bifunctional alkylating capacity and substantially enhanced in vitro potency [3].

Why Mitozolomide Cannot Be Substituted with Temozolomide or Other Imidazotetrazines: Mechanistic and Quantitative Differentiation


Substituting mitozolomide with temozolomide or related imidazotetrazines in research protocols fundamentally alters the alkylation mechanism being studied. Mitozolomide contains a chloroethyl substituent at N-3 that generates a bifunctional chloroethyldiazonium species, enabling DNA interstrand cross-link formation [1]. In contrast, temozolomide possesses a methyl group at this position, producing a monofunctional methyldiazonium species incapable of cross-linking [2]. This structural distinction has been demonstrated to produce differential sensitivity in Mer⁺ versus Mer⁻ cell lines: only mitozolomide exhibits markedly differential toxicity toward O⁶-alkylguanine-DNA alkyltransferase-deficient cells relative to proficient cells [3]. Furthermore, preclinical evaluations identified mitozolomide as the most potent imidazotetrazine, though this potency was accompanied by dose-limiting bone marrow suppression that led to clinical discontinuation [4]. Generic substitution without accounting for these mechanistic and potency differences invalidates experimental comparisons.

Mitozolomide Quantitative Differentiation Evidence: Comparative Data Against Temozolomide, BCNU, and In-Class Analogs


Structural Basis for DNA Cross-Linking: Mitozolomide vs. Temozolomide Alkylation Mechanism Differentiation

Mitozolomide is distinguished from temozolomide by a single atomic substitution: a chloroethyl group at N-3 rather than a methyl group. This structural difference determines the alkylation mechanism—mitozolomide generates a chloroethyldiazonium reactive intermediate that forms DNA interstrand cross-links, whereas temozolomide generates a methyldiazonium species capable only of monofunctional DNA methylation [1]. Mitozolomide is the only agent among the imidazotetrazinones that is chemically capable of cross-linking DNA [2].

DNA cross-linking imidazotetrazine chloroethylating agent

In Vitro Cytotoxicity: Mitozolomide vs. BCNU Comparative Antitumor Activity in EMT6 Cells

In a direct comparative study using the MTT assay for in vitro antitumor activity, mitozolomide demonstrated an ID₅₀ value of 8.5 × 10⁻⁶ M against EMT6 murine mammary tumor cells, representing 1.4-fold greater potency than BCNU (carmustine), which exhibited an ID₅₀ of 1.2 × 10⁻⁵ M in the same assay system [1].

IC₅₀ MTT assay EMT6 murine mammary carcinoma

Cellular Esterase Inhibition: Mitozolomide, Temozolomide, and BCNU Comparative I₅₀ Values

In a direct comparative study measuring cellular esterase inhibition via flow cytometry, mitozolomide exhibited an I₅₀ value of 9.7 × 10⁻³ M, which was 6.5-fold weaker than temozolomide (I₅₀ = 1.5 × 10⁻³ M) and 26-fold weaker than BCNU (I₅₀ = 3.7 × 10⁻⁴ M) [1]. This lower carbamoylating activity distinguishes mitozolomide from nitrosoureas and confirms that its primary cytotoxic mechanism operates through DNA cross-linking rather than enzyme carbamoylation.

flow cytometry esterase inhibition carbamoylating activity

In Vivo Efficacy: Mitozolomide in Lewis Lung Carcinoma Model

In vivo evaluation in the Lewis lung carcinoma (3LL) mouse model demonstrated that mitozolomide achieved a 100% increase in survival time when administered as two intraperitoneal doses of 40 mg/kg on days 6 and 15 post-tumor implantation [1]. The pharmacokinetic analysis revealed a tumor half-life of 80-100 minutes, identical to plasma elimination kinetics, and flow cytometry confirmed a G₂/M cell cycle arrest 24 hours post-treatment that was sustained after the 40 mg/kg effective dose [1].

Lewis lung carcinoma survival time extension pharmacokinetics

Clinical Toxicity Profile: Mitozolomide Dose-Limiting Thrombocytopenia Compared to Temozolomide

Phase I clinical evaluation of mitozolomide in 37 patients established that the dose-limiting toxicity was thrombocytopenia at doses exceeding 115 mg/m², with recovery from thrombocytopenia delayed up to 8 weeks [1]. This severe and unpredictable bone marrow suppression led to the discontinuation of mitozolomide's clinical development during Phase II trials, whereas temozolomide—which lacks the chloroethyl group and cannot form DNA cross-links—was developed successfully and remains in clinical use [2].

phase I clinical trial thrombocytopenia myelosuppression

Mitozolomide Procurement Scenarios: Validated Research Applications Based on Quantitative Differentiation Evidence


DNA Cross-Link Repair Mechanism Studies in Mer⁺ and Mer⁻ Cell Line Models

Mitozolomide serves as a definitive chloroethylating probe for investigating O⁶-alkylguanine-DNA alkyltransferase (AGT)-mediated DNA repair. As demonstrated by direct comparative evidence, mitozolomide exhibits markedly differential toxicity toward AGT-deficient (Mer⁻) versus proficient (Mer⁺) cell lines [1], and its cross-linking activity can be potentiated by pretreatment with methylating agents such as streptozotocin that saturate the monoadduct repair system [2]. Researchers investigating DNA interstrand cross-link repair pathways or screening for AGT inhibitors should select mitozolomide over temozolomide specifically because the latter cannot generate the cross-links required for these mechanistic studies.

Chloroethylating vs. Methylating Agent Comparative Pharmacology Studies

For studies requiring direct comparison of bifunctional chloroethylating versus monofunctional methylating DNA damage, mitozolomide and temozolomide constitute an ideal matched pair differing by only a single atom (Cl vs. H at the chloroethyl/methyl terminus). The quantitative ID₅₀ data showing mitozolomide's 1.4-fold greater potency than BCNU [3] and its distinct esterase inhibition profile compared to both temozolomide and BCNU [3] provide validated benchmarks for researchers designing comparative alkylation mechanism experiments. Procurement of both mitozolomide and temozolomide enables controlled structure-activity investigations within the identical imidazotetrazine scaffold.

Murine Solid Tumor Model Reference Compound for Chloroethylating Agent Efficacy

The validated in vivo efficacy data in the Lewis lung carcinoma model—demonstrating 100% survival extension with 2 × 40 mg/kg IP dosing [4]—establishes mitozolomide as a reproducible positive control for preclinical studies evaluating novel chloroethylating agents or combination therapies. The documented pharmacokinetic parameters (tumor half-life of 80-100 minutes, G₂/M cell cycle arrest at 24 hours) [4] provide essential benchmarks for experimental design and data interpretation. Researchers developing next-generation DNA cross-linking agents should consider mitozolomide as the historical reference standard against which novel compounds may be compared.

AGT Repair Pathway Saturation and Combination Strategy Preclinical Evaluation

Mitozolomide's sensitivity to AGT-mediated repair creates a validated experimental system for evaluating combination strategies targeting DNA repair pathways. The established finding that streptozotocin pretreatment dramatically increases mitozolomide sensitivity in Mer⁺ human carcinoma cell lines (A2182 lung, A375 melanoma, HT-29 colon) [2] provides a reproducible protocol for investigating repair saturation approaches. This application scenario leverages the well-characterized mechanism of O⁶-chloroethylguanine adduct repair to study combination regimens, making mitozolomide procurement valuable for laboratories focused on overcoming alkylating agent resistance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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